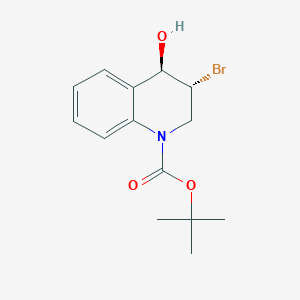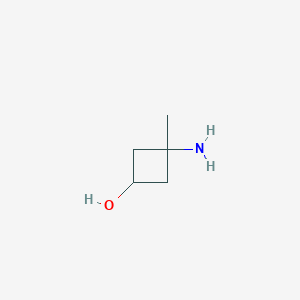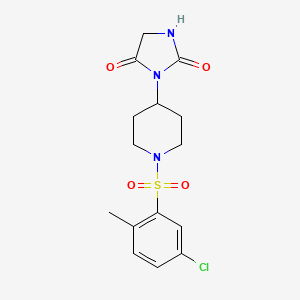
3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as CP-466722, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has identified compounds related to imidazolidine-2,4-dione as having potential anticancer properties. One study focused on the synthesis of N-substituted indole derivatives involving thiazolidine-2,4-dione, which displayed significant anticancer activity against MCF-7 human breast cancer cell lines (Kumar & Sharma, 2022). This highlights the potential of imidazolidine derivatives in cancer therapy.
Enzyme Inhibition
Compounds with a structure similar to 3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione have been synthesized and evaluated for their ability to inhibit enzymes. For instance, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have shown effectiveness as inhibitors of human heart chymase, an enzyme involved in cardiovascular diseases (Niwata et al., 1997).
Antimicrobial Properties
Several studies have demonstrated the antimicrobial properties of thiazolidine-2,4-dione derivatives. A particular research synthesized 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, which showed significant antibacterial and antifungal activities, especially against gram-positive bacteria and fungi (Prakash et al., 2011).
Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position, which share structural similarities with the compound , have been synthesized as potential antiulcer agents. These compounds showed notable cytoprotective properties in models for ulcer research (Starrett et al., 1989).
Eigenschaften
IUPAC Name |
3-[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4S/c1-10-2-3-11(16)8-13(10)24(22,23)18-6-4-12(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,12H,4-7,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAVGZDPLMMLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2871935.png)
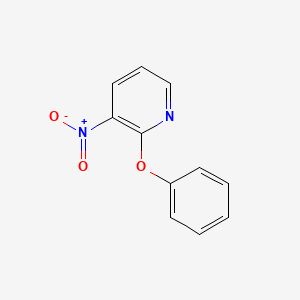
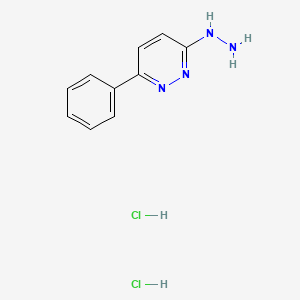
![2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2871939.png)
![1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B2871941.png)

![3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2871943.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2871946.png)
![2-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxypropan-2-yl)triazol-4-yl]propan-2-ol](/img/structure/B2871947.png)
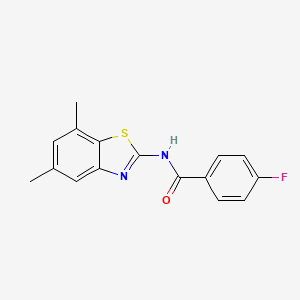
![N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2871955.png)
